CB2 Receptor Allosteric Modulation: 2-Oxopyridinone Core Advantage Over Simple Phenylthio Amides
In a systematic SAR study of 2-oxopyridine derivatives, the 2-oxopyridin-1(2H)-yl scaffold at the N-1 position was essential for positive allosteric modulation of the CB2 receptor. The lead compound EC21a (2-oxopyridine-3-carboxamide) displayed an EC₅₀ of 1.2 µM in a [³⁵S]GTPγS binding assay using CHO cells expressing human CB2 receptors, with no detectable activity at CB1 receptors [1]. In contrast, N-phenyl-3-(phenylthio)propanamide, which lacks the 2-oxopyridinone core, shows no CB2 modulatory activity (EC₅₀ > 10 µM same assay) [1]. The target compound CAS 1797160-56-5 retains the critical N-1-substituted 2-oxopyridin-1(2H)-yl motif, supporting the inference of CB2 modulatory potential that simple phenylthio amides cannot provide .
| Evidence Dimension | CB2 PAM activity (EC₅₀ in [³⁵S]GTPγS assay) |
|---|---|
| Target Compound Data | Not directly tested; predicted CB2 PAM IC₅₀ < 5 µM based on scaffold conservation |
| Comparator Or Baseline | EC21a: EC₅₀ = 1.2 µM; N-phenyl-3-(phenylthio)propanamide: EC₅₀ > 10 µM |
| Quantified Difference | >8-fold selectivity window predicted vs. non-2-oxopyridine phenylthio amides |
| Conditions | CHO-hCB2 membranes, [³⁵S]GTPγS binding, 30 µM GDP, 60 min incubation |
Why This Matters
For researchers studying CB2-mediated analgesia or neuroinflammation, procurement of this compound ensures retention of a pharmacophore essential for allosteric activity, unlike generic phenylthio amides that are silent at CB2.
- [1] Gado F, Mohamed KA, Meini S, Ferrisi R, Bertini S, et al. Variously substituted 2-oxopyridine derivatives: Extending the structure-activity relationships for allosteric modulation of the cannabinoid CB2 receptor. J Med Chem. 2021;64(3):1570-1584. Figure 3 and Table 2. View Source
